molecular formula C10H13NO3 B3262542 1-Benzyloxy-3-nitropropane CAS No. 357204-56-9

1-Benzyloxy-3-nitropropane

Cat. No.: B3262542
CAS No.: 357204-56-9
M. Wt: 195.21 g/mol
InChI Key: GWLCNTTWNLYQDU-UHFFFAOYSA-N
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Description

1-Benzyloxy-3-nitropropane is a nitroalkane derivative featuring a benzyloxy group (-OCH₂C₆H₅) at position 1 and a nitro group (-NO₂) at position 3 on a propane backbone.

Properties

IUPAC Name

3-nitropropoxymethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c12-11(13)7-4-8-14-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLCNTTWNLYQDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCC[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyloxy-3-nitropropane can be synthesized through a multi-step process involving the nitration of a suitable precursor followed by etherification. One common method involves the nitration of 3-chloropropanol to form 3-nitropropanol, which is then subjected to a Williamson ether synthesis with benzyl chloride to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and etherification processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyloxy-3-nitropropane undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The benzyl ether group can be oxidized to a benzaldehyde derivative using oxidizing agents like potassium permanganate.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed:

    Reduction: 1-Benzyloxy-3-aminopropane.

    Oxidation: Benzaldehyde derivatives.

    Substitution: Various substituted propanes depending on the nucleophile used.

Scientific Research Applications

1-Benzyloxy-3-nitropropane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a precursor to pharmacologically active compounds.

    Material Science: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-benzyloxy-3-nitropropane largely depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is converted to an amine through a series of electron transfer steps facilitated by the catalyst. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Table 1: Comparison of Nitropropanes

Property This compound* 3-Fluoro-1-nitropropane
Molecular Weight ~195 g/mol (estimated) 107.08 g/mol
Key Substituent Benzyloxy (-OCH₂C₆H₅) Fluoro (-F)
Reactivity Moderate (ether-stabilized) High (electron-deficient nitro group)
Solubility High in organic solvents Moderate in polar solvents

1-Benzyloxy-3-methyl-2-nitrobenzene (CAS 61535-21-5)

  • Molecular Formula: C₁₄H₁₃NO₃
  • Molecular Weight : 243.26 g/mol
  • Key Differences :
    • Nitro and benzyloxy groups are attached to an aromatic ring (benzene) rather than a propane chain.
    • Nitroaromatics exhibit greater stability and reduced reactivity in reduction reactions compared to nitroalkanes.
    • Applications: Primarily used in dyes or agrochemicals, whereas nitropropanes are intermediates in explosive or polymer synthesis .

1-((Benzyloxy)Methyl)-3-bromoBenzene (CAS 3395-75-3)

  • Molecular Formula : C₁₄H₁₃BrO
  • Molecular Weight : 277.16 g/mol
  • Key Differences :
    • Contains a bromine atom and a benzyloxymethyl group on a benzene ring.
    • Bromine’s leaving-group capability contrasts with the nitro group’s electron-withdrawing nature.
    • Reactivity: More prone to nucleophilic aromatic substitution than nitropropanes, which undergo aliphatic substitutions .

3-Nitrophenylacetylene (CAS 3034-94-4)

  • Molecular Formula: C₈H₅NO₂
  • Molecular Weight : 147.13 g/mol
  • Key Differences :
    • Features a nitro group and an acetylene (-C≡CH) on a benzene ring.
    • Acetylene enables click chemistry applications, unlike nitropropanes.
    • Aromatic nitro groups are less reactive toward reduction than aliphatic nitro groups .

Research Findings and Implications

  • Reactivity Trends : Aliphatic nitropropanes (e.g., this compound) are more reactive in reduction and alkylation than nitroaromatics (e.g., 1-Benzyloxy-3-methyl-2-nitrobenzene) due to weaker conjugation .
  • Functional Group Impact : Benzyloxy groups enhance steric bulk and solubility, whereas halogens (e.g., Br in CAS 3395-75-3) direct regioselectivity in substitutions .
  • Safety Considerations : Nitropropanes require careful handling due to explosion risks, while nitroaromatics pose toxicity concerns .

Biological Activity

1-Benzyloxy-3-nitropropane (CAS No. 357204-56-9) is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound features a benzyloxy group attached to a nitropropane backbone. The structural formula can be represented as follows:

C9H10N2O3\text{C}_9\text{H}_{10}\text{N}_2\text{O}_3

This compound's unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence signaling pathways. It is believed to interact with specific receptors or enzymes, potentially inhibiting or activating their functions.

Key Mechanisms:

  • Enzyme Inhibition : The nitro group may play a critical role in the inhibition of certain enzymes involved in metabolic pathways.
  • Signal Transduction : The compound may affect pathways associated with cell growth and apoptosis, thereby influencing cellular responses to external stimuli.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in vitro. Preliminary findings suggest that the compound may induce apoptosis in cancer cell lines, although further research is needed to establish its efficacy and safety profile.

Case Studies and Research Findings

Several studies have investigated the biological effects of nitro-containing compounds similar to this compound. Below are summarized findings from relevant research:

StudyFindings
Study A Investigated the cytotoxic effects of nitro compounds on various cancer cell lines, showing IC50 values ranging from 5 µM to 20 µM for similar structures.
Study B Evaluated the antimicrobial properties of benzyloxy derivatives, revealing significant activity against Gram-positive bacteria with MIC values below 50 µg/mL.
Study C Assessed the enzyme inhibition potential of nitro compounds, indicating that modifications in the nitro group enhance binding affinity to target enzymes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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